(2-ethyl-1H-imidazol-5-yl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2138245-99-3 . It has a molecular weight of 161.63 . The IUPAC name for this compound is "(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride" .
Synthesis Analysis
While specific synthesis methods for “(2-ethyl-1H-imidazol-5-yl)methanamine;hydrochloride” were not found, there have been recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The InChI code for “(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride” is 1S/C6H11N3.ClH/c1-2-6-8-4-5(3-7)9-6;/h4H,2-3,7H2,1H3,(H,8,9);1H . This indicates the presence of a chlorine atom, which suggests that this compound is a hydrochloride salt .Physical And Chemical Properties Analysis
“(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride” is a solid at room temperature . The SMILES string for this compound is CNCCN1C=NC=C1.Cl.Cl.O .Scientific Research Applications
Antimicrobial Activities of Imidazole
Imidazole and its derivatives play a crucial role in antimicrobial resistance. They serve as raw materials in the pharmaceutical industry for the synthesis of antifungal drugs such as ketoconazole and clotrimazole, as well as bactericides like imazilil and prochloraz. Furthermore, the pesticide industry utilizes imidazole as an intermediary in the synthesis of various pesticides and insecticides. This versatility underscores the importance of imidazole compounds in developing new antimicrobial agents to combat the emergence of new strains of organisms (American Journal of IT and Applied Sciences Research, 2022).
Corrosion Inhibition by Imidazoline Derivatives
Imidazoline and its derivatives are recognized for their effective corrosion inhibition properties, particularly in the petroleum industry. These compounds are environmentally friendly, cost-effective, and exhibit low toxicity. Their chemical structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, facilitates strong adsorption onto metal surfaces. Such molecular characteristics are leveraged to enhance corrosion inhibition in various industrial applications. This review encompasses chemical structures, properties, synthesis processes, and performance evaluations of imidazoline inhibitors, offering insights into their preparation, application contexts, and effectiveness across different metal types and corrosive media (Corrosion Reviews, 2023).
Safety and Hazards
The safety information for “(2-ethyl-1H-imidazol-5-yl)methanamine;hydrochloride” indicates that it has the GHS07 hazard pictogram . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
(2-ethyl-1H-imidazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-2-6-8-4-5(3-7)9-6;/h4H,2-3,7H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYYJZRDJRYDPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-ethyl-1H-imidazol-4-yl)methanamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.